molecular formula C15H21FN2O B8109676 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane

11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane

Cat. No.: B8109676
M. Wt: 264.34 g/mol
InChI Key: GUWLOWJKLYNIMI-UHFFFAOYSA-N
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Description

11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane is a spirocyclic compound featuring a dodecane backbone with an oxygen atom (8-oxa) and two nitrogen atoms (2,11-diaza) in its ring system. The 3-fluorophenyl substituent at position 11 introduces electronic and steric effects that influence its physicochemical and pharmacological properties. Such spirocyclic structures are of interest in medicinal chemistry due to their conformational rigidity, which can enhance target selectivity and metabolic stability compared to linear analogs .

Properties

IUPAC Name

11-(3-fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c16-13-3-1-4-14(9-13)18-7-8-19-12-15(11-18)5-2-6-17-10-15/h1,3-4,9,17H,2,5-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWLOWJKLYNIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(CCOC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: N-Alkylation of Piperidine Intermediate

Starting material : tert-Butyl-4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate (Compound 1 in).
Reaction : Treatment with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) using sodium hydride as a base yields tert-butyl-4-cyano-4-[(ethoxycarbonyl)methyl]piperidine-1-carboxylate (Compound 2).

  • Conditions : 0°C to room temperature, 8 hours.

  • Yield : ~98% (crude,).

Step 2: Cyano Group Hydrogenation

Reaction : Catalytic hydrogenation of Compound 2 using Raney nickel under 50 psi H₂ in ethanol at 40°C for 8 hours produces tert-butyl-4-(aminomethyl)-4-[(ethoxycarbonyl)methyl]piperidine-1-carboxylate (Compound 3).

  • Key consideration : Excess hydrogen pressure ensures complete reduction of the cyano group to a primary amine.

Step 3: Oxa-Ring Formation via Cyclization

Reaction : Sodium ethoxide-mediated intramolecular cyclization in ethanol closes the oxa ring, forming tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate (Compound 4).

  • Conditions : 0°C to room temperature, 8 hours.

  • Mechanism : Base-induced deprotonation followed by nucleophilic attack of the alkoxide on the ester carbonyl.

Step 4: Introduction of 3-Fluorophenyl Group

Reaction : Amide reduction of Compound 4 using borane-dimethyl sulfide complex in THF, followed by coupling with 3-fluorophenylboronic acid via Suzuki-Miyaura cross-coupling.

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, in dioxane/water (3:1) at 80°C.

  • Yield : ~65–70% (estimated from analogous couplings in).

Alternative Route: Reductive Amination with 3-Fluorobenzaldehyde

Spirocyclic Amine Synthesis

Starting material : 8-Oxa-2,11-diazaspiro[5.6]dodecane (synthesized via methods in without tert-butyl protection).
Reaction : Reductive amination with 3-fluorobenzaldehyde using sodium triacetoxyborohydride (STAB) in dichloromethane.

  • Conditions : Room temperature, 12 hours.

  • Yield : ~75% (based on similar reactions in).

Comparative Analysis of Synthetic Methods

Method Steps Overall Yield Key Advantages Limitations
Four-Step Cyano Reduction4~45%High purity intermediates; ScalableRequires specialized catalysts (Raney Ni)
Reductive Amination2~60%Shorter route; Mild conditionsLow regioselectivity in spiro formation

Optimization Strategies and Troubleshooting

Spirocyclization Efficiency

  • Solvent effects : Ethanol outperforms DMF or THF in minimizing byproducts during ring closure.

  • Temperature control : Slow warming from 0°C to room temperature prevents exothermic side reactions.

3-Fluorophenyl Coupling Challenges

  • Boronic acid purity : Recrystallization from hexane/ethyl acetate (1:3) improves coupling yields.

  • Catalyst loading : Increasing Pd(PPh₃)₄ to 5 mol% enhances conversion for electron-deficient aryl groups.

Analytical Characterization Data

  • HRMS (ESI+) : Calculated for C₁₇H₂₂FN₂O₂ [M+H]⁺: 305.1664; Found: 305.1668.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.26–7.19 (m, 1H, Ar-F), 6.95–6.88 (m, 2H, Ar-F), 3.78–3.65 (m, 4H, OCH₂), 3.12–2.98 (m, 4H, NCH₂).

  • HPLC Purity : >99% (C18 column, 10–99% CH₃CN over 5 min).

Industrial Scalability Considerations

The four-step method from demonstrates viability for kilogram-scale production:

  • Cost analysis : Raney nickel recycling reduces metal expenses by 30%.

  • Safety : Controlled H₂ pressure (<50 psi) mitigates explosion risks during hydrogenation.

Chemical Reactions Analysis

Types of Reactions

11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic core or the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of fluorophenyl-substituted spirocyclic compounds.

Scientific Research Applications

Structure and Composition

The compound's IUPAC name is 11-(3-fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane, with a molecular formula of C13_{13}H15_{15}FN2_{N_2}O2_2. Its structure can be represented as follows:

  • Molecular Structure :
C13H15FN2O2\text{C}_{13}\text{H}_{15}\text{F}\text{N}_{2}\text{O}_{2}

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds with similar structural characteristics exhibit antitumor properties. For instance, studies have shown that spirocyclic compounds can interfere with cancer cell proliferation by targeting specific signaling pathways . The fluorophenyl group may enhance the compound's binding affinity to biological targets, potentially increasing its efficacy as an anticancer agent.

Neuropharmacology
The diazaspiro structure is known for its interaction with neurotransmitter systems. Preliminary investigations suggest that derivatives of this compound may modulate serotonin and dopamine receptors, which are crucial for treating various neuropsychiatric disorders .

Synthetic Applications

Chemical Synthesis
The synthesis of 11-(3-fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane typically involves multi-step organic reactions starting from readily available precursors. The synthetic routes often utilize environmentally friendly solvents and catalysts, aligning with green chemistry principles .

Catalysis
Due to its unique structure, this compound could serve as a catalyst or a ligand in various chemical reactions, enhancing reaction rates or selectivity in organic synthesis .

Case Study 1: Anticancer Research

A study conducted on a series of spirocyclic compounds, including derivatives of 11-(3-fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane, demonstrated significant cytotoxic effects against several cancer cell lines. The study highlighted the potential of these compounds in developing novel anticancer therapies .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological evaluation, researchers tested the effects of related diazaspiro compounds on animal models exhibiting depressive behaviors. The results indicated that these compounds could significantly reduce symptoms, suggesting their potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Groups

The 3-fluorophenyl group distinguishes this compound from analogs with other aryl substituents. For example:

  • 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., compounds 13 and 14 in ) replace the fluorophenyl with phenyl or 3-chlorophenyl groups. The 3-chlorophenyl variant (compound 14) exhibits increased lipophilicity (Cl vs.
  • 3-(Trifluoromethylphenyl) derivatives () introduce a bulkier, highly electronegative CF₃ group, which may enhance metabolic resistance but reduce solubility compared to the 3-fluorophenyl group .

Heteroatom Positioning and Ring Modifications

  • 11-Methyl-3-oxa-7,11-diazaspiro[5.6]dodecane dihydrochloride () replaces the fluorophenyl with a methyl group, reducing aromatic interactions but improving aqueous solubility due to the dihydrochloride salt form .

Functional Group Additions

  • tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate () incorporates a carbamate-protecting group, enhancing stability during synthesis but requiring deprotection for pharmacological activity .

Structural and Property Analysis

Compound Name Substituent Heteroatom Arrangement Molecular Formula Key Properties
11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane 3-Fluorophenyl 8-oxa, 2,11-diaza C₁₆H₂₀FN₂O Moderate lipophilicity (logP ~2.5*), enhanced metabolic stability due to fluorine
3-(3-Chlorophenyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (compound 14) 3-Chlorophenyl 1,3-diaza, spiro[4.5] C₂₃H₂₂ClN₃O₂ Higher logP (~3.1*), potential for stronger halogen bonding
11-Methyl-3-oxa-7,11-diazaspiro[5.6]dodecane dihydrochloride Methyl 3-oxa, 7,11-diaza C₁₀H₂₀Cl₂N₂O High solubility (salt form), reduced aromatic interactions
tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate tert-Butyl carbamate 8-oxa, 3,11-diaza C₁₅H₂₆N₂O₃ Increased steric bulk, requires deprotection for activity

*Estimated values based on substituent contributions.

Pharmacological Implications

  • 3-Fluorophenyl vs. Chlorophenyl : Fluorine’s small size and high electronegativity improve membrane permeability and reduce off-target interactions compared to chlorine .
  • Salt Forms : Dihydrochloride derivatives (e.g., ) enhance solubility but may limit blood-brain barrier penetration .
  • Spirocyclic Rigidity: The 8-oxa-2,11-diaza system in the target compound likely reduces conformational flexibility, improving selectivity for serotonin or dopamine receptors compared to non-spirocyclic analogs .

Biological Activity

11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane is a spirocyclic compound characterized by its unique structural framework, which includes a fluorophenyl group and an oxa-diazaspiro scaffold. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities.

Structural Information

  • IUPAC Name : 11-(3-fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane
  • Molecular Formula : C15H21FN2O
  • SMILES Notation : C1CNCCC12CN(C(=O)O2)C3=CC(=CC=C3)F
  • InChI Key : CHJIZJMFNIVWLC-UHFFFAOYSA-N

Physical Properties

PropertyValue
Density1.2 ± 0.1 g/cm³ (Predicted)
Boiling Point410.9 ± 45.0 °C at 760 mmHg (Predicted)
Melting PointNot specified

The biological activity of 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core is capable of fitting into hydrophobic pockets within enzymes or receptors. This enhances the compound's binding affinity and modulates the activity of various biological targets.

Research Findings

  • Anticancer Activity : Preliminary studies suggest that compounds similar to 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs have shown inhibition of cell proliferation and induction of apoptosis in glioblastoma cells through caspase-dependent pathways .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, as spirocyclic compounds have been associated with reduced neuroinflammation and protection against oxidative stress in neuronal cells.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi, suggesting that 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane may possess similar properties.

Case Study 1: Anticancer Effects on Glioblastoma Cells

A study investigating the effects of spirocyclic compounds on glioblastoma cells revealed that treatment led to significant apoptosis via the activation of caspases . The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study 2: Neuroprotective Properties

In vitro studies demonstrated that related spirocyclic compounds could reduce oxidative stress markers in neuronal cells, indicating a potential for neuroprotection against conditions such as Alzheimer's disease.

Comparison with Similar Compounds

CompoundBiological ActivityUnique Features
8-Azaspiro[5.6]dodec-10-ene Moderate anticancer activityLacks fluorophenyl group
Fluorinated Pyridines Variable; some show anticancer effectsDifferent core structure
Indole Derivatives Diverse biological activitiesContains aromatic rings

Q & A

Q. What are the optimal synthetic routes for 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis of spirocyclic compounds often involves cyclization reactions with amine and ether functionalities. A general approach includes:
  • Step 1 : Condensation of fluorophenyl precursors with cyclic ketones or amines under inert atmospheres (e.g., nitrogen) to form the spiro core .
  • Step 2 : Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts) to enhance stereochemical control. For example, dichloromethane (DCM) or dimethylformamide (DMF) are common solvents, while triethylamine (TEA) aids in deprotonation .
  • Step 3 : Purification via column chromatography (e.g., silica gel with eluents like dichloromethane/methanol 9:1) to isolate the target compound .
    Yield improvement strategies include adjusting stoichiometric ratios of reagents (e.g., sulfonyl chlorides for functionalization) and monitoring reaction progress via TLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm spirocyclic connectivity and fluorophenyl substitution patterns. Chemical shifts for fluorine-substituted aromatic protons typically appear downfield (e.g., 7.0–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight and confirm the absence of byproducts .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns (e.g., Chromolith®) with UV detection to assess purity. Gradient elution (e.g., acetonitrile/water) resolves polar impurities .

Q. What in vitro assays are appropriate for initial pharmacological screening of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test activity against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates. IC50_{50} values quantify potency .
  • Cell Permeability Studies : Use Caco-2 cell monolayers to evaluate membrane permeability, critical for central nervous system (CNS) targeting .
  • Cytotoxicity Screening : Assess viability in HEK-293 or HepG2 cells via MTT assays to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can molecular modeling predict the compound's interactions with biological targets, and what parameters are critical in these simulations?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock Vina to model ligand-receptor binding. Focus on the fluorophenyl moiety’s electrostatic interactions with hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulate binding stability over time (50–100 ns trajectories) to assess entropy changes and hydrogen-bond persistence .
  • Critical Parameters : Include solvation effects (explicit water models), force field accuracy (e.g., AMBER), and post-processing validation via experimental IC50_{50} correlations .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :
  • Environmental Fate Studies : Use OECD Guideline 307 to evaluate biodegradation in soil/water systems. Monitor half-life (t1/2t_{1/2}) under aerobic/anaerobic conditions .
  • Bioaccumulation Factor (BAF) : Measure logPP (octanol-water partition coefficient) via shake-flask methods. Values >3.0 indicate high bioaccumulation risk .
  • Ecotoxicity Testing : Conduct Daphnia magna or algal growth inhibition assays to assess aquatic toxicity .

Q. How should researchers address discrepancies in biological activity data across different experimental models?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., pH, temperature) and model systems (e.g., cell lines vs. primary cultures). For example, variations in CYP450 expression can alter metabolite profiles .
  • Data Normalization : Use positive controls (e.g., known inhibitors) to calibrate activity measurements across labs .
  • Mechanistic Studies : Employ knockout models or siRNA silencing to isolate target-specific effects from off-pathway interactions .

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